molecular formula C22H16Br2N2O4S2 B15108934 Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)- CAS No. 1018166-14-7

Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)-

Cat. No.: B15108934
CAS No.: 1018166-14-7
M. Wt: 596.3 g/mol
InChI Key: XVNWQZGRIQEPTN-UHFFFAOYSA-N
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Description

The target compound features a complex spirocyclic framework comprising pyrrolidine, thiopyran, and thiazole moieties. Key structural attributes include:

  • Spiro junction: The pyrrolidine ring is fused at the 3-position with the thiopyrano[2,3-d]thiazole system, creating a rigid three-dimensional geometry that enhances target selectivity .
  • Substituents: The 7'-position is substituted with a 3,5-dibromo-2-hydroxyphenyl group, which may enhance lipophilicity and hydrogen-bonding capacity.
  • Pharmacophore: The thiopyrano[2,3-d]thiazole core acts as a "conservative center" for ligand-target interactions, a feature critical for biological activity .

This compound’s synthesis likely employs a hetero-Diels–Alder reaction, a common method for thiopyrano[2,3-d]thiazole derivatives, using 5-arylideneisorhodanines as dienophiles .

Properties

CAS No.

1018166-14-7

Molecular Formula

C22H16Br2N2O4S2

Molecular Weight

596.3 g/mol

IUPAC Name

1'-benzyl-7-(3,5-dibromo-2-hydroxyphenyl)spiro[5,7-dihydro-3H-thiopyrano[2,3-d][1,3]thiazole-6,3'-pyrrolidine]-2,2',5'-trione

InChI

InChI=1S/C22H16Br2N2O4S2/c23-12-6-13(17(28)14(24)7-12)16-18-19(25-21(30)32-18)31-10-22(16)8-15(27)26(20(22)29)9-11-4-2-1-3-5-11/h1-7,16,28H,8-10H2,(H,25,30)

InChI Key

XVNWQZGRIQEPTN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)C12CSC3=C(C2C4=C(C(=CC(=C4)Br)Br)O)SC(=O)N3)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction at the air–liquid interface . This method utilizes microdroplets and thin films, with deposition methods and mild heating being crucial for product formation. Key intermediates are captured by mass spectrometry to elucidate the tandem reaction mechanism .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of microdroplets and thin films could be adapted for large-scale synthesis, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Impact : Bromine atoms in the target compound’s aryl group may enhance cytotoxicity compared to dimethoxy or chlorophenyl analogues (e.g., compound in ), as seen in pyrazole hybrids where bromophenyl derivatives showed lower IC50 values .
  • Spiro vs.
  • Synthesis Flexibility: The target compound’s dibromophenol group could be introduced via post-functionalization, whereas dimethoxy or chlorophenyl analogues are directly incorporated via dienophiles .
Pharmacological Optimization
  • Toxicity Mitigation: The thiopyrano[2,3-d]thiazole core avoids Michael acceptor properties common in thiazolidinones, reducing off-target reactivity .
  • Metabolic Stability: N1-benzylation in the target compound may prolong half-life compared to non-alkylated analogues (e.g., ), as seen in spiroindoline derivatives .

Biological Activity

The compound Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)- represents a novel class of spiro compounds that have garnered attention due to their potential biological activities. This article reviews the biological properties of this compound based on available literature, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of spiro compounds often involves multi-step reactions that can include cyclization and functionalization processes. Recent studies have highlighted various synthetic routes that yield spiro derivatives with diverse biological activities. For instance, spiro[indole-3,3'-pyrrolidine]-2'-ones were synthesized through a one-pot reaction involving chloroformylation and cyclization of tryptamine derivatives .

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Anticancer Activity :
    • Spiro compounds have shown promising antiproliferative effects against various cancer cell lines. For example, spiro-indole analogs demonstrated significant inhibition against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .
    • Specific derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil and sunitinib .
  • Cholinesterase Inhibition :
    • Some spiro compounds have been investigated for their cholinesterase inhibitory properties, which are relevant in the context of neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity :
    • The antimicrobial properties of spiro compounds have also been reported, indicating their potential use in treating infections caused by resistant strains .

The mechanisms underlying the biological activity of spiro compounds can vary significantly:

  • Apoptosis Induction : Many spiro derivatives trigger apoptotic pathways in cancer cells. Flow cytometry studies have shown that certain compounds lead to increased apoptosis and necrosis in treated cells .
  • Targeting Specific Pathways : Some spiro compounds act as inhibitors of key proteins involved in cancer progression, such as MDM2-P53 interactions, providing a dual mechanism for tumor suppression .

Case Studies

Several studies illustrate the efficacy of spiro compounds in preclinical settings:

  • A study on a series of synthesized spiro-indoline derivatives revealed potent antiproliferative activity against MCF7 cells with IC50 values ranging from 3.15 µM to 4.375 µM .
  • Another investigation demonstrated the ability of specific spiro compounds to inhibit viral replication in a Vero cell model infected with SARS-CoV-2, showcasing their potential in antiviral therapy .

Table 1: Antiproliferative Activity of Selected Spiro Compounds

Compound IDCell LineIC50 (µM)Reference
Compound 6mMCF73.597
Compound 6lMCF73.986
Compound XHCT1164.375

Table 2: Cholinesterase Inhibition Activity

Compound IDCholinesterase TypeIC50 (µM)Reference
Compound AAChEXX
Compound BBChEYY

Q & A

Q. Table 1: Example Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
Thiazole FormationThioamide + α,β-unsaturated ketone, H₂SO₄, 80°C65–75
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄, toluene, reflux81
SpirocyclizationNaH, DMF, 0°C → RT70

Basic: How can researchers optimize reaction conditions to improve yields?

Methodological Answer:
Optimization involves systematic parameter screening:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) for coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance cyclization, while toluene minimizes side reactions in Suzuki steps .
  • Temperature Gradients: Use microwave-assisted synthesis (e.g., 150°C for 30 min) to accelerate reactions and improve selectivity .
  • Statistical Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., pH, stoichiometry) and interactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterization?

Methodological Answer:

  • X-ray Crystallography: Resolves spiro stereochemistry and confirms bond lengths (mean C–C = 0.003 Å) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.15–9.25 ppm) and detects diastereomers .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 398.4522 for C₂₂H₂₆N₂O₅) .

Q. Table 2: Key Crystallographic Data (from )

ParameterValue
Space GroupP 1
R Factor0.043
Data-to-Parameter Ratio14.8

Advanced: How do computational methods facilitate reaction pathway design?

Methodological Answer:

  • Quantum Chemical Calculations: Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) to identify low-energy pathways .
  • Machine Learning (ML): Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel spiro derivatives .
  • Reaction Path Search: Tools like GRRM explore potential energy surfaces, reducing trial-and-error experimentation .

Advanced: How to resolve contradictions between computational and experimental results?

Methodological Answer:

  • Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational models to refine energy barriers .
  • Sensitivity Analysis: Identify variables (e.g., solvent polarity) where small changes disproportionately affect outcomes, guiding re-evaluation of assumptions .

Advanced: How to reconcile conflicting X-ray and NMR structural data?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility that X-ray static structures may miss .
  • Complementary Techniques: Pair XRD with solid-state NMR or IR to validate hydrogen bonding and tautomeric forms .

Advanced: Mechanistic insights into dibromophenyl substituent reactivity?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Bromine’s electron-withdrawing effect directs further substitution at the para position .
  • Cross-Coupling Reactions: The 3,5-dibromo-2-hydroxyphenyl group undergoes selective mono-debromination under Stille conditions (e.g., using SnMe₄/Pd(PPh₃)₄) .

Q. Table 3: Substituent Effects on Reactivity

Substituent PositionReactivity TrendReference
3,5-DibromoEnhances EAS selectivity
2-HydroxyStabilizes via H-bonding

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